molecular formula C10H10FNO3 B3098451 2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid CAS No. 133604-67-8

2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid

Cat. No.: B3098451
CAS No.: 133604-67-8
M. Wt: 211.19 g/mol
InChI Key: YSKWGOCVDOEFKF-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorophenyl)-N-methylformamido]acetic Acid ( 133604-67-8) is a chemical compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . This reagent features a fluorophenyl group linked to an N-methylformamidoacetic acid structure, making it a potential building block in organic synthesis and medicinal chemistry research. Compounds containing the 4-fluorophenyl motif are of significant interest in neuropharmacology, particularly in the development of ligands for neurotransmitter transporters . Research into similar structures has shown promise for the development of atypical dopamine transporter (DAT) inhibitors, which are being investigated for their potential therapeutic application in psychostimulant use disorders without exhibiting stimulant properties themselves . The presence of both the amide and carboxylic acid functional groups in this molecule provides versatile sites for further chemical modification, making it a valuable intermediate for constructing more complex molecules for pharmaceutical research and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[(4-fluorobenzoyl)-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-12(6-9(13)14)10(15)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKWGOCVDOEFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293635
Record name N-(4-Fluorobenzoyl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133604-67-8
Record name N-(4-Fluorobenzoyl)-N-methylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133604-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorobenzoyl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid typically involves the reaction of 4-fluoroaniline with methylformamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group can bind to active sites on enzymes or receptors, while the methylformamido group may enhance the compound’s binding affinity. The acetic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Functional Group Variations

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Functional Groups Molecular Formula References
2-[1-(4-Fluorophenyl)-N-methylformamido]acetic acid Glycine backbone 4-Fluorophenyl, N-methylformamido, -COOH C₁₀H₁₁FNO₃
2-Chloro-N-(4-fluorophenyl)acetamide Acetamide backbone 4-Fluorophenyl, chloroacetamide C₈H₇ClFNO
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Benzimidazole core 4-Fluorophenyl, methyl-substituted imidazole C₁₃H₁₀FN₂
2-{2-(4-Fluorophenyl)methanesulfonamidoacetamido}acetic acid Sulfonamide-glycine hybrid 4-Fluorophenyl, methanesulfonamido, -COOH C₁₁H₁₃FN₂O₅S
1-[3-Amino-5-(pyridin-4-yl)-1H-indazol-1-yl]-2-(4-fluorophenyl)ethan-1-one Indazole-acetyl hybrid 4-Fluorophenyl, acetyl, pyridinyl C₂₀H₁₆FN₃O
Key Observations:
  • Backbone Flexibility : The target compound’s glycine backbone allows for modular functionalization, unlike rigid heterocyclic cores (e.g., benzimidazole in ).
  • Bioisosteric Replacements : Sulfonamide () and chloroacetamide () groups replace formamido moieties, altering electronic properties and metabolic stability.

Physicochemical Properties

Table 2: Analytical Data Comparison
Compound Name ¹⁹F NMR (δ ppm) LC-MS (Observed [M+H⁺]) Key Spectral Features References
This compound Not reported Not reported IR: C=O stretch ~1680–1700 cm⁻¹
2-(4-Fluorophenyl)-1H-benzo[d]imidazole −110.91 (s) 271.380 IR: C=N stretch ~1595 cm⁻¹
N-(4-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide Not reported Not reported IR: C=O stretch ~1677 cm⁻¹
2-Chloro-N-(4-fluorophenyl)acetamide Not reported Not reported C=O stretch ~1686 cm⁻¹
Key Observations:
  • ¹⁹F NMR Shifts : The 4-fluorophenyl group typically resonates near −110 to −115 ppm (e.g., −110.91 ppm in ).
  • IR Signatures : Formamide and acetamide derivatives show strong C=O stretches between 1677–1686 cm⁻¹, consistent with resonance-assisted hydrogen bonding .

Biological Activity

2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid is a synthetic organic compound that has garnered interest due to its unique structural features, which include a 4-fluorophenyl group and an amide linked to an acetic acid moiety. This combination of functional groups may impart specific chemical and biological properties, making it relevant in fields such as medicinal chemistry and agrochemicals. Despite the lack of extensive studies directly focused on this compound, preliminary insights can be drawn from related compounds and structural analogs.

Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H12FN2O2\text{C}_{10}\text{H}_{12}\text{F}\text{N}_2\text{O}_2

This compound features:

  • Functional Groups : Amide and carboxylic acid
  • Substituents : A 4-fluorophenyl group, which can influence its biological activity through interactions with biological targets.

Table 1: Comparison with Similar Compounds

Compound NameStructural FeaturesKnown Biological Activities
4-Fluorophenylacetic AcidContains a fluorophenyl groupPrimarily used in pharmaceuticals
N-MethylformamideAmide structure without acetic acidUsed as a solvent and reagent
2-(4-Fluorophenyl)-2-(methylamino)acetic AcidSimilar amine and acetic acid structurePotential for various biological activities

The exact mechanism of action for this compound is not well-defined. However, based on the behavior of structurally similar compounds, it is hypothesized that:

  • Hydrogen Bonding : The amide and carboxylic acid groups may facilitate hydrogen bonding with biological receptors or enzymes.
  • Receptor Interaction : The fluorophenyl moiety may enhance binding affinity to specific biological targets, potentially leading to altered cellular responses.

Case Studies

While direct case studies on this specific compound are scarce, research on related compounds provides valuable insights:

  • Flavone Acetic Acid (FAA) : A study on FAA demonstrated its antitumor effects in clinical settings, highlighting the importance of structural modifications for enhancing efficacy. Although FAA differs structurally from this compound, it underscores the potential for similar compounds to exhibit significant biological activity .
  • Cyclooxygenase Inhibitors : Research into COX inhibitors has shown that compounds with similar functional groups can effectively reduce inflammation and pain by inhibiting prostaglandin synthesis . This suggests that this compound may also possess such properties.

Q & A

Q. What are the common synthetic routes for preparing fluorophenylacetic acid derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Fluorophenylacetic acid derivatives are synthesized via hydrolysis of ester precursors (e.g., ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate) under acidic or basic conditions, yielding carboxylic acids with >80% efficiency . Enzymatic dynamic kinetic resolution (DKR) using nitrilases or amidases is also employed to achieve enantiomeric purity, particularly for chiral derivatives like (R)-2-amino-2-(4-fluorophenyl)acetic acid . Key factors include pH control (e.g., pH 8 for enzymatic reactions) and temperature optimization (e.g., 40°C for DKR) to minimize racemization .

Q. How is structural characterization of fluorophenylacetic acid derivatives performed, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6d_6) reveals characteristic peaks for aromatic protons (δ 7.17–7.28 ppm) and methylene groups (δ 4.06 ppm), with exchangeable protons (e.g., NH, COOH) appearing as broad singlets .
  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ions (e.g., [M-H]^- at m/z 234.0182 for 2-(N-(4-fluorophenyl)sulfamoyl)acetic acid) .
  • X-ray Crystallography : Provides precise bond lengths and angles (e.g., monoclinic crystal system with β = 91.523° for a related acetamide derivative) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis of fluorophenylacetic acid derivatives?

  • Methodological Answer : Complex multiplet patterns in 1^1H NMR (e.g., ADLF spectra of deuterated 2-(4-fluorophenyl)acetic acid) may arise from dynamic conformational changes or isotopic scrambling . Advanced strategies include:
  • Variable-Temperature NMR : To identify temperature-dependent splitting caused by hindered rotation.
  • Solid-State NMR : Resolves ambiguities in solution-state spectra by analyzing rigid conformations (e.g., deuterium quadrupolar coupling constants in deuterated analogs) .
  • DFT Calculations : Predict chemical shifts and compare with experimental data to validate assignments .

Q. What experimental design considerations are critical for studying the biological activity of fluorophenylacetamide derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing the fluorophenyl group with chlorophenyl) and assess activity changes using in vitro assays (e.g., enzyme inhibition) .
  • Metabolic Stability Testing : Incubate derivatives with liver microsomes to evaluate oxidative stability, guided by structural motifs prone to degradation (e.g., labile ester groups) .
  • Crystallographic Analysis : Co-crystallize derivatives with target proteins (e.g., kinases) to identify binding interactions, leveraging crystal packing parameters (e.g., a = 4.9179 Å, b = 23.592 Å) for docking studies .

Q. How do fluorophenyl substitutions impact the solid-state packing and solubility of these derivatives?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts contribute ~8% to packing in 2-(4-fluorophenyl)acetamide crystals) .
  • Solubility Profiling : Measure logP values via HPLC and correlate with substituent electronegativity. Fluorine’s electron-withdrawing effect reduces solubility in polar solvents, necessitating co-solvents (e.g., DMSO:water mixtures) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and observed spectroscopic data?

  • Case Study : A calculated HRMS [M-H]^- for 2-(N-(4-fluorophenyl)sulfamoyl)acetic acid is m/z 233.0158, but experimental data show m/z 234.0182 .
  • Resolution :
  • Isotopic Peak Analysis : Confirm the presence of 34^{34}S (natural abundance 4.2%) contributing to the +1 Da shift.
  • Fragmentation Pathways : Use MS/MS to rule out in-source decay or adduct formation (e.g., [M+Cl]^-).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid
Reactant of Route 2
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2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid

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